7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound characterized by the presence of a fluorine atom at the 7th position and an imidazo[1,2-a]pyridine ring structure. This compound is known for its unique chemical properties and stability under standard conditions . It is widely used in various fields, including pharmaceuticals, pesticides, and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves multiple steps. One common method includes the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde in the presence of sodium bicarbonate and ethanol . The reaction conditions are usually mild, and the product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for imaging and detection.
Industry: The compound is used in the production of fine chemicals and pesticides.
Mechanism of Action
The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as IRAK and FLT3, by binding to their active sites and blocking their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde exhibits unique properties due to the presence of the fluorine atom at the 7th position. This fluorine substitution enhances its stability and reactivity, making it a valuable compound in various applications .
Biological Activity
7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Target Enzymes
this compound primarily interacts with Interleukin-1 Receptor-Associated Kinase (IRAK) and Fms-like Tyrosine Kinase-3 (FLT3) enzymes. These interactions are crucial for its inhibitory effects, which have implications in treating various hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
Biochemical Pathways
The compound's action involves modulation of signaling pathways that influence cell proliferation and survival. By inhibiting IRAK and FLT3, it disrupts downstream signaling cascades that promote tumor growth .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its fluorine substituent at the 7th position. This modification enhances the compound's solubility and bioavailability, making it a promising candidate for drug development . Studies have shown that the compound maintains stability under standard conditions, although its reactivity can be modulated through interactions with other biomolecules .
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Signaling : It modulates key signaling pathways involved in cell growth and apoptosis.
- Gene Expression : The compound influences gene expression patterns associated with cancer progression.
- Cell Metabolism : It alters metabolic pathways that are critical for tumor cell survival .
Dosage Effects in Animal Models
In animal studies, varying dosages of this compound demonstrated significant differences in efficacy and toxicity. Lower doses effectively inhibited target enzymes without causing substantial adverse effects, while higher doses were linked to increased toxicity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of IRAK and FLT3 : A study reported that the compound effectively inhibited IRAK and FLT3 activity in vitro, leading to reduced cell viability in leukemia cell lines .
- Pharmacological Profiling : In pharmacological assessments, the compound exhibited favorable pharmacokinetic profiles, including enhanced oral bioavailability compared to non-fluorinated analogs .
- Urease Inhibition Studies : Related compounds showed significant urease inhibitory potential, suggesting broader applications in treating conditions associated with urease activity .
Summary Table of Biological Activities
Properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGDOEMYUVAIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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